molecular formula C22H25N3O3S2 B3298460 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 897475-84-2

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Cat. No.: B3298460
CAS No.: 897475-84-2
M. Wt: 443.6 g/mol
InChI Key: BCWITZPKVGKUJM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been known to exhibit various biological activities such as oxidosqualene cyclase inhibitors , drugs for the treatment of urinary dysfunction , and antibacterial and antifungal agents .


Synthesis Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesized benzothiazole derivatives were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical and Chemical Properties Analysis

One of the benzothiazole derivatives, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a melting point of 210–214 °C .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Benzothiazole derivatives, due to their wide range of biological activities, are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one are largely determined by its thiazole ring. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

The cellular effects of this compound are also not well documented. Given the wide range of biological activities exhibited by thiazole derivatives, it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-16-6-8-18(9-7-16)30(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-17(2)4-3-5-19(21)29-22/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWITZPKVGKUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
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1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
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1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
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1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
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1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one
Reactant of Route 6
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

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